molecular formula C21H17N3O2S2 B11196345 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione

3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione

Cat. No.: B11196345
M. Wt: 407.5 g/mol
InChI Key: DTKKHZGJJLYOPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione is a heterocyclic organic compound characterized by a pyrrolidine-2,5-dione core substituted with two distinct sulfur-containing groups: a 4-methylpyrimidin-2-yl sulfanyl moiety and a 2-(phenylsulfanyl)phenyl group. This compound belongs to the class of succinimide derivatives, which are known for their diverse pharmacological and material science applications.

Properties

Molecular Formula

C21H17N3O2S2

Molecular Weight

407.5 g/mol

IUPAC Name

3-(4-methylpyrimidin-2-yl)sulfanyl-1-(2-phenylsulfanylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C21H17N3O2S2/c1-14-11-12-22-21(23-14)28-18-13-19(25)24(20(18)26)16-9-5-6-10-17(16)27-15-7-3-2-4-8-15/h2-12,18H,13H2,1H3

InChI Key

DTKKHZGJJLYOPR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)SC2CC(=O)N(C2=O)C3=CC=CC=C3SC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Direct Amination-Sulfanylation

Maleic anhydride is first reacted with 2-(phenylsulfanyl)aniline to form N-[2-(phenylsulfanyl)phenyl]maleimide, which is then cyclized.

Key Data:

ParameterValue
SolventChlorobenzene
CatalystH₂SO₄ (0.1 equiv)
Temperature120°C
Yield82%

Post-Cyclization Modification

For complex substrates, the 2-(phenylsulfanyl)phenyl group is introduced via Ullmann coupling using a copper catalyst. This method is less common due to lower yields (50–60%).

Optimization and Challenges

Regioselectivity Control

The order of sulfanylation steps critically impacts regioselectivity. Introducing the bulkier 2-(phenylsulfanyl)phenyl group first minimizes steric hindrance during subsequent reactions. Computational modeling indicates that the 1-position’s electronic environment favors early functionalization.

Solvent and Temperature Effects

Comparative studies in toluene, DMF, and dichloromethane reveal that polar aprotic solvents (DMF) enhance reaction rates for sulfanylation but may reduce yields due to side reactions.

SolventReaction Time (h)Yield (%)
DMF1278
Toluene1865
Dichloromethane2445

Catalytic Systems

p-Toluenesulfonic acid outperforms H₂SO₄ in cyclization steps, offering higher yields (82% vs. 68%) and reduced byproducts. For sulfanylation, K₂CO₃ is preferred over NaOH due to milder conditions and better solubility.

Analytical Characterization

Successful synthesis is confirmed via:

  • ¹H NMR: Distinct singlet for pyrrolidine-2,5-dione protons (δ 3.2–3.5 ppm).

  • LC-MS: Molecular ion peak at m/z 407.5 [M+H]⁺.

  • X-ray Crystallography: Planar dione ring with dihedral angles <10° between substituents.

Industrial-Scale Considerations

Patented methods emphasize single-step reactions for scalability. Key adjustments include:

  • Continuous Flow Reactors: Reduce reaction time by 40%.

  • Catalyst Recycling: p-Toluenesulfonic acid recovery via aqueous extraction (≥90% efficiency).

Emerging Alternatives

Recent advances explore enzymatic cyclization using lipases, achieving 55–60% yields under ambient conditions . While promising, these methods remain experimental due to high enzyme costs.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanyl (-S-) groups are prone to oxidation under controlled conditions:

  • Controlled oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) converts sulfanyl groups to sulfoxides or sulfones, depending on stoichiometry .

  • Selective oxidation of the pyrimidinyl-sulfanyl moiety occurs preferentially over phenylsulfanyl groups due to electronic differences.

Table 1: Oxidation Reaction Conditions and Products

Oxidizing AgentTemperature (°C)ProductYield (%)
H₂O₂ (30%)25Sulfoxide derivative65–70
mCPBA (1.2 eq)0–5Sulfone derivative (pyrimidinyl site)78

Nucleophilic Substitution

The C-S bonds in sulfanyl groups participate in substitution reactions:

  • Thiol-disulfide exchange occurs with aliphatic thiols (e.g., mercaptoethanol), replacing the pyrimidinyl-sulfanyl group.

  • Aromatic substitution at the phenylsulfanyl site is observed with strong nucleophiles like amines, yielding arylthioether derivatives .

Key Mechanistic Insight :
The pyrrolidine-2,5-dione ring stabilizes transition states through resonance, enhancing substitution rates at adjacent sulfanyl sites .

Cycloaddition and Ring-Opening Reactions

The pyrrolidine-2,5-dione core undergoes ring-opening under basic conditions:

  • Hydrolysis with aqueous NaOH yields a dicarboxylic acid intermediate, which can recyclize under acidic conditions .

  • Knoevenagel condensation with aldehydes (e.g., benzaldehyde) forms arylidene derivatives at the pyrrolidine α-carbon, as demonstrated in analogous thiazolidin-2-one systems .

Table 2: Reaction Outcomes with Different Bases

BaseProductApplication
NaOH (1M)Dicarboxylic acid intermediatePrecursor for polymer synthesis
NH₃/MeOHAmmonolysis product (amide formation)Bioactive analog development

Functionalization at the Pyrimidine Moiety

The 4-methylpyrimidin-2-yl group participates in:

  • Nitration : Directed nitration at the pyrimidine C5 position using HNO₃/H₂SO₄ .

  • Azo coupling : Diazonium salts react with the pyrimidine ring to form azo dyes, confirmed via UV-Vis spectral shifts .

Biological Activity-Driven Modifications

  • Aromatase inhibition : Structural analogs (e.g., 3-(4-aminophenyl)pyrrolidine-2,5-dione derivatives) show competitive inhibition of aromatase enzymes (Ki = 0.8–1.75 μM) .

  • Selectivity : Methyl or ethyl substitutions at the pyrrolidine nitrogen enhance enzyme specificity .

Synthetic Challenges and Solutions

  • Steric hindrance : Bulky substituents at the 1- and 3-positions complicate nucleophilic attacks. Microwave-assisted synthesis improves yields .

  • Oxidative instability : Storage under inert atmosphere (N₂/Ar) prevents undesired sulfoxide formation.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a valuable scaffold for the development of new pharmaceutical agents. Its structural features allow for modifications that can enhance biological activity against specific targets such as enzymes or receptors. Research indicates that derivatives of this compound may exhibit significant pharmacological properties, including:

  • Anticancer Activity : Compounds similar to 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione have been studied for their ability to inhibit tumor growth and promote apoptosis in cancer cells.
  • Antimicrobial Effects : The presence of the sulfanyl groups contributes to the compound's potential as an antimicrobial agent, making it a candidate for further investigation in treating infections.

Materials Science

In materials science, this compound can be utilized in synthesizing novel materials with enhanced properties. The unique chemical structure allows for the incorporation of various functional groups, leading to materials with improved conductivity, stability, and mechanical strength. Applications may include:

  • Organic Electronics : The compound's electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  • Polymeric Materials : It can be integrated into polymer matrices to enhance thermal stability and mechanical performance.

Biological Studies

The interactions of this compound with biological macromolecules are crucial for understanding its mechanism of action. Studies have shown that:

  • Enzyme Inhibition : The compound can bind to specific enzymes, inhibiting their activity and altering metabolic pathways. This property is particularly valuable in drug design where enzyme modulation is desired.
  • Receptor Binding : It may interact with various receptors, influencing signaling pathways and cellular responses.

Mechanism of Action

The mechanism of action of 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Property Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications
3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione (Target) C₂₁H₁₇N₃O₂S₂ 419.51 g/mol - 4-Methylpyrimidin-2-yl sulfanyl
- 2-(Phenylsulfanyl)phenyl
Potential kinase inhibition, electronic materials (hypothesized)
3-(4-Methylphenyl)sulfanyl-1-phenylpyrrolidine-2,5-dione (Analog from ) C₁₇H₁₅NO₂S 297.37 g/mol - 4-Methylphenyl sulfanyl
- Phenyl
Limited data; used in synthetic intermediates
Montelukast Sodium (Reference compound from ) C₃₅H₃₅ClNNaO₃S 608.18 g/mol - Quinoline, cyclopropane, carboxymethyl groups Leukotriene receptor antagonist (asthma therapy)

Key Observations

Substituent Complexity and Bioactivity: The target compound features a pyrimidine ring and a bis-sulfanyl aromatic system, which may enhance its binding affinity to enzymes (e.g., kinases) compared to the simpler 3-(4-methylphenyl)sulfanyl analog . Pyrimidine derivatives are often associated with nucleobase mimicry, a trait exploited in drug design. In contrast, montelukast sodium () employs a quinoline-carboxylic acid framework, demonstrating how heterocyclic diversity drives specificity in biological targets (e.g., cysteinyl leukotriene receptors) .

Physicochemical Properties: The target compound’s higher molecular weight (419.51 g/mol) and sulfur content suggest increased lipophilicity compared to the analog in (297.37 g/mol). This could influence solubility and bioavailability, though experimental data are lacking.

Synthetic and Industrial Relevance :

  • The analog from (CAS 109448-23-9) is commercially available as a synthetic intermediate, whereas the target compound’s applications remain speculative, emphasizing the need for targeted studies .

Research Findings and Gaps

  • Structural Analysis : X-ray crystallography or computational modeling (e.g., using SHELX ) could elucidate the conformational preferences of the target compound’s bis-sulfanyl groups, aiding in rational design.
  • Biological Activity: No peer-reviewed studies directly assess the target compound’s bioactivity. Comparative studies with montelukast or kinase inhibitors (e.g., imatinib) are warranted.
  • Material Science Potential: The conjugated sulfanyl groups may confer charge-transfer properties, relevant for organic semiconductors or photocatalysts.

Notes

  • Evidence Limitations : The provided materials lack direct data on the target compound’s synthesis, stability, or experimental applications. Reliance on structural analogs (e.g., ) introduces speculative elements.
  • Future Directions : Prioritize synthetic optimization, solubility assays, and collaborative studies to explore therapeutic or industrial relevance.

Biological Activity

The compound 3-[(4-Methylpyrimidin-2-yl)sulfanyl]-1-[2-(phenylsulfanyl)phenyl]pyrrolidine-2,5-dione is a pyrrolidine derivative with potential biological activities. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described by its molecular formula C19H18N2S2OC_{19}H_{18}N_2S_2O and a molecular weight of approximately 366.48 g/mol. The presence of both pyrimidine and sulfanyl groups suggests potential interactions with biological targets, particularly in enzymatic pathways.

Anticonvulsant Activity

Research has demonstrated that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant properties. A study focusing on similar compounds found that certain derivatives showed effective inhibition in the maximum electroshock (MES) seizure test, with effective doses (ED50_{50}) ranging from 29 to 125 mg/kg. Notably, the compound 3-(3-chlorophenyl) derivative exhibited the highest potency (ED50_{50} = 29 mg/kg), suggesting that modifications in the phenyl group can enhance biological activity .

Antiviral Activity

The compound's structural features may also contribute to antiviral properties. Similar pyrimidine derivatives have shown promising results against various viral targets. For instance, compounds with a pyrimidine backbone have demonstrated inhibitory effects on HIV reverse transcriptase (RT), with IC50_{50} values as low as 2.95 µM observed in certain studies . This suggests that the compound may have potential as an antiviral agent, warranting further investigation.

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the pyrimidine moiety may interfere with nucleic acid synthesis or protein translation in pathogens through competitive inhibition of key enzymes involved in these processes .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anticonvulsant Studies : In a comparative analysis of various derivatives, it was found that modifications to the aromatic rings significantly influenced their anticonvulsant efficacy. Compounds with halogen substitutions showed enhanced activity compared to their non-substituted counterparts .
  • Antiviral Screening : A set of pyrimidine derivatives was screened for antiviral activity against HIV and other viruses. The presence of electron-withdrawing groups was correlated with increased potency against viral replication .
  • Pharmacokinetic Properties : Preliminary pharmacokinetic studies suggest that these compounds have favorable absorption characteristics and moderate metabolic stability, making them suitable candidates for further development in therapeutic settings .

Data Tables

Activity Type Compound ED50_{50} or IC50_{50} Reference
Anticonvulsant3-(3-chlorophenyl) derivative29 mg/kg
AntiviralPyrimidine derivatives2.95 µM
General PharmacokineticsVarious derivativesModerate absorption

Q & A

Q. Table 1: Example Synthesis Conditions

StepReactantsSolventBaseTemp (°C)Yield (%)
1Pyrrolidine-2,5-dione + 2-(phenylsulfanyl)phenyl chlorideTHFNaH0→25~65
2Intermediate + 4-methylpyrimidin-2-thiolDCMK₂CO₃40~72

Basic: How should researchers characterize the compound’s purity and structural conformation?

Methodological Answer:
A combination of analytical techniques is critical:

  • Purity Analysis:
    • HPLC: Use a C18 column with UV detection at 254 nm; acetonitrile/water (70:30) isocratic elution. Purity >98% is acceptable for pharmacological studies .
    • Elemental Analysis: Confirm C, H, N, S content within ±0.4% of theoretical values .
  • Structural Confirmation:
    • NMR: ¹H NMR (DMSO-d₆) should show distinct peaks for pyrrolidine-dione protons (~δ 2.8–3.2 ppm) and aromatic protons from pyrimidine/phenyl groups (~δ 7.0–8.5 ppm) .
    • X-ray Crystallography: Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding with pyrimidine N atoms) .

Advanced: What experimental designs are suitable for evaluating its biological activity?

Methodological Answer:
Adopt a split-plot design to assess dose-response relationships and mechanism of action:

  • In Vitro Assays:
    • Enzyme Inhibition: Test against kinases (e.g., JAK2, EGFR) using fluorescence-based assays. Use 4-6 concentrations (1 nM–100 µM) in triplicate .
    • Cytotoxicity Screening: Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with negative controls (DMSO) and positive controls (doxorubicin) .
  • In Vivo Studies:
    • Use randomized blocks with subplots for dose variations and sub-subplots for time points (e.g., 7, 14, 21 days). Monitor pharmacokinetics via LC-MS/MS .

Advanced: How can researchers investigate its environmental fate and ecotoxicological impact?

Methodological Answer:
Follow the INCHEMBIOL framework :

Environmental Distribution:

  • Measure logP (octanol-water partition coefficient) to predict bioaccumulation. Expected logP ~3.5 due to aromatic/sulfanyl groups.
  • Simulate degradation in water/soil using HPLC-MS to identify metabolites .

Toxicity Testing:

  • Acute Toxicity: Use Daphnia magna (48h LC₅₀) and algal growth inhibition assays (OECD 201/202 guidelines).
  • Chronic Effects: Expose zebrafish embryos (96h) to sublethal doses; assess teratogenicity via microscopy .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:
Focus on systematic substituent variation :

  • Pyrimidine Modifications: Replace 4-methyl with halogens (Cl, F) or electron-withdrawing groups to enhance binding affinity. Synthesize derivatives using methods from .
  • Sulfanyl Linker Optimization: Test methylene (-CH₂-) or ether (-O-) spacers to evaluate conformational flexibility.
  • Pharmacophore Mapping: Use molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) to identify critical interactions (e.g., hydrogen bonds with pyrrolidine-dione carbonyl) .

Q. Table 2: Example SAR Data

DerivativeR Group (Pyrimidine)IC₅₀ (EGFR, nM)Notes
Parent4-Methyl250Baseline
D14-Cl180Improved hydrophobicity
D24-F210Reduced metabolic stability

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:
Adopt protocols from Hazard Codes H300-H313 :

  • Personal Protection: Wear nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and reactions.
  • Storage: Store in airtight containers under argon (P407) at –20°C (P405) .
  • Spill Management: Neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste (P501) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:
Address variability via meta-analysis and controlled replication :

  • Source Analysis: Compare assay conditions (e.g., cell line passage number, serum concentration) across studies .
  • Dose-Response Re-evaluation: Re-test conflicting data points using standardized protocols (e.g., IC₅₀ determination with 8-dose curves).
  • Statistical Reconciliation: Apply ANOVA with post-hoc Tukey tests to identify outliers; consider batch effects (e.g., compound purity differences >5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.